The iciA protein is typically sourced from various organisms, including bacteria and eukaryotic cells. Its expression can be influenced by environmental factors, such as nutrient availability and stress conditions, which trigger specific signaling pathways that regulate its synthesis.
iciA protein falls under the category of regulatory proteins involved in translation initiation and elongation. It is often studied in the context of ribosome profiling and other methods that assess protein synthesis dynamics in cells.
The synthesis of iciA protein can be analyzed using several advanced techniques:
These methods utilize various biochemical principles to track and quantify protein synthesis. For instance, ribosome profiling captures the real-time dynamics of translation by freezing cellular processes and digesting unprotected mRNA regions, allowing for precise measurement of ribosome occupancy along transcripts .
The molecular structure of iciA protein is characterized by specific domains that facilitate its interaction with ribosomes and other translation factors. The detailed structure often requires X-ray crystallography or nuclear magnetic resonance spectroscopy for elucidation.
Structural data on iciA can reveal its binding sites, conformational changes during translation, and interactions with other proteins involved in translational control. These details are crucial for understanding its functional mechanisms within the cell.
iciA protein participates in several biochemical reactions essential for protein synthesis:
The mechanism by which iciA functions involves several steps:
Quantitative data from ribosome profiling experiments can illustrate how changes in iciA levels correlate with shifts in translation rates across different mRNAs .
iciA protein typically exhibits stability at physiological pH levels and temperatures conducive to cellular function. Its solubility varies based on post-translational modifications and interactions with other biomolecules.
Chemically, iciA contains various functional groups that facilitate its binding to ribosomal components and other proteins involved in translation. Its interactions are often characterized by hydrophobic and ionic bonds, which are critical for maintaining its structural integrity during function.
Studies involving circular dichroism spectroscopy or differential scanning calorimetry can provide insights into the thermal stability and folding characteristics of iciA protein under different conditions.
iciA protein has several applications in scientific research:
IciA (Inhibitor of Chromosome Initiation) is a 33 kDa protein in Escherichia coli characterized by a conserved N-terminal DNA-binding domain featuring a helix-turn-helix (HTH) motif. This domain enables sequence-specific recognition of three 13-mer repeats (iterons) in the chromosomal origin (oriC) [1] [3]. Structural studies reveal that IciA belongs to the LysR-Type Transcriptional Regulator (LTTR) family, the largest family of transcriptional regulators in prokaryotes. LTTRs share a conserved N-terminal DNA-binding domain and a C-terminal effector-binding domain [9]. IciA’s homology to LTTRs includes:
Table 1: Structural Features of IciA Protein
Property | Description | Functional Implication |
---|---|---|
Molecular Mass | 33 kDa per subunit | Determined via SDS-PAGE and gel filtration [3] |
DNA-Binding Domain | N-terminal helix-turn-helix (HTH) motif | Binds AT-rich 13-mers in oriC [6] |
Quaternary Structure | Elongated dimer (66.8 kDa total) | Essential for stability and DNA binding [3] |
Protein Family | LysR-Type Transcriptional Regulators (LTTRs) | Shares dimerization and HTH motifs [9] |
The iciA gene is located at 62.8 minutes on the E. coli chromosome. It comprises an open reading frame of 297 amino acids, encoding a protein with a calculated molecular mass of 33,471 Da [2]. Key sequence features include:
IciA’s biochemical behavior underpins its regulatory function:
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